molecular formula C15H16N6OS3 B2840435 2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE CAS No. 894009-25-7

2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B2840435
CAS No.: 894009-25-7
M. Wt: 392.51
InChI Key: JFCBSOWGHGTLCB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a 2,4-dimethylthiazole moiety via a sulfanyl bridge. The acetamide group is further functionalized with a 5-ethyl-1,3,4-thiadiazol-2-yl substituent.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS3/c1-4-12-19-21-15(25-12)17-11(22)7-23-13-6-5-10(18-20-13)14-8(2)16-9(3)24-14/h5-6H,4,7H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCBSOWGHGTLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized using standard organic chemistry techniques. The key steps may include:

  • Formation of the thiazole ring.
  • Synthesis of the pyridazine ring.
  • Construction of the thiadiazole ring.
  • Coupling of these rings through appropriate linkers and functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds containing thiazole, pyridazine, and thiadiazole rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential. The presence of multiple heterocyclic rings often enhances their ability to interact with biological targets, making them candidates for drug development.

Industry

In industry, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activities make them versatile tools in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core heterocyclic frameworks (thiazole, thiadiazole, pyridazine) but differ in substituents and connectivity. Below is a comparative analysis based on evidence:

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Pyridazine-thiazole + thiadiazole 2,4-Dimethylthiazole, 5-ethyl-thiadiazole Hypothesized kinase inhibition (based on thiazole-thiadiazole synergy)
N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole 5-Methyl group Antimicrobial activity (broad-spectrum)
N-(5-sec-butyl-4-ethyl-2-thiazolyl)acetamide Thiazole sec-Butyl, ethyl groups Enhanced lipophilicity; potential CNS activity
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole Sulfamoyl group Diuretic/carbonic anhydrase inhibition

Key Findings:

Substituent Impact on Bioactivity: The 5-ethyl-thiadiazole group in the target compound may improve metabolic stability compared to the 5-methyl analog (N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) . The 2,4-dimethylthiazole moiety could confer selectivity toward bacterial or fungal targets, as seen in related thiazole-containing antifungals (e.g., abafungin derivatives) .

Sulfanyl Bridge vs. Direct Linkage :

  • The sulfanyl (-S-) bridge in the target compound contrasts with direct C-C linkages in analogs like N-(5-sec-butyl-4-ethyl-2-thiazolyl)acetamide. Sulfur bridges enhance conformational flexibility and may influence binding to cysteine-rich enzyme active sites (e.g., kinases or proteases) .

Lack of Direct Biological Data: Unlike N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, which has documented diuretic effects, the target compound’s biological profile remains uncharacterized in the provided evidence.

Limitations of Current Evidence

  • The provided sources lack explicit data on the target compound’s synthesis, crystallography (cf. SHELX software in ), or bioactivity. Comparisons rely on structural parallels to well-studied analogs.
  • discusses unrelated pyrazole derivatives, limiting its utility for direct comparison.

Biological Activity

The compound 2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral activities.

Chemical Structure

The compound is characterized by the presence of thiazole and thiadiazole rings, which are known for their diverse biological activities. The structural formula can be represented as:

C14H18N4S3\text{C}_{14}\text{H}_{18}\text{N}_4\text{S}_3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. In particular:

  • Antibacterial Activity : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing thiazole rings have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium with notable efficacy .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA8 µg/mL
Vancomycin-resistant E. faecium16 µg/mL

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The results indicated that:

  • Caco-2 Cells : The compound significantly reduced cell viability by approximately 39.8% at a concentration of 100 µM compared to untreated controls (p < 0.001). This suggests a selective action on colorectal cancer cells .
Cell LineViability (%)Concentration (µM)
Caco-239.8100
A54956.9100

Antiviral Activity

The antiviral properties of thiazole derivatives have also been explored. Compounds similar to the target compound have exhibited activity against various viruses:

  • HSV Inhibition : Some derivatives showed up to 91% inhibition of HSV replication in Vero cells at a concentration of 50 µM with low cytotoxicity .

Case Studies

  • Study on Caco-2 Cells : A study investigated the effect of various thiazole compounds on Caco-2 cells. It was found that modifications in the thiazole structure significantly impacted anticancer activity, indicating that specific substituents could enhance efficacy against colorectal cancer .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial effects of thiazole derivatives against drug-resistant strains. The results suggested that these compounds could serve as promising candidates for developing new antimicrobial agents .

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